4-[2-(2,3-dihydro-1H-inden-5-yloxy)ethyl]-2,6-dimethylmorpholine;hydrochloride
Description
4-[2-(2,3-dihydro-1H-inden-5-yloxy)ethyl]-2,6-dimethylmorpholine;hydrochloride is a synthetic organic compound that features a morpholine ring substituted with a 2,3-dihydro-1H-inden-5-yloxy group
Properties
IUPAC Name |
4-[2-(2,3-dihydro-1H-inden-5-yloxy)ethyl]-2,6-dimethylmorpholine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO2.ClH/c1-13-11-18(12-14(2)20-13)8-9-19-17-7-6-15-4-3-5-16(15)10-17;/h6-7,10,13-14H,3-5,8-9,11-12H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAVIEECAHNLGQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CCOC2=CC3=C(CCC3)C=C2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(2,3-dihydro-1H-inden-5-yloxy)ethyl]-2,6-dimethylmorpholine;hydrochloride typically involves the following steps:
Formation of the Inden-5-yloxy Intermediate: The starting material, 2,3-dihydro-1H-inden-5-ol, is reacted with an appropriate alkylating agent to form the inden-5-yloxy intermediate.
Attachment to the Morpholine Ring: The inden-5-yloxy intermediate is then reacted with 2,6-dimethylmorpholine under suitable conditions to form the desired product.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
4-[2-(2,3-dihydro-1H-inden-5-yloxy)ethyl]-2,6-dimethylmorpholine;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under appropriate conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the inden-5-yloxy group or the morpholine ring.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the morpholine ring or the inden-5-yloxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents such as alkyl halides, acyl chlorides, or sulfonyl chlorides can be employed under suitable conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
4-[2-(2,3-dihydro-1H-inden-5-yloxy)ethyl]-2,6-dimethylmorpholine;hydrochloride has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may serve as a probe or ligand in biochemical studies.
Industry: It may be used in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of 4-[2-(2,3-dihydro-1H-inden-5-yloxy)ethyl]-2,6-dimethylmorpholine;hydrochloride involves its interaction with specific molecular targets and pathways. The inden-5-yloxy group may interact with biological receptors or enzymes, while the morpholine ring can modulate the compound’s overall activity and selectivity. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
2-[2-(2,3-Dihydro-1H-inden-5-yloxy)ethyl]piperidine hydrochloride: Similar structure but with a piperidine ring instead of a morpholine ring.
4-(2-Butyl-6,7-dichloro-2-cyclopentyl-1-oxo-2,3-dihydro-1H-inden-5-yloxy)butanoic acid: Contains a similar inden-5-yloxy group but with different substituents.
Uniqueness
4-[2-(2,3-dihydro-1H-inden-5-yloxy)ethyl]-2,6-dimethylmorpholine;hydrochloride is unique due to the specific combination of the inden-5-yloxy group and the morpholine ring, which may confer distinct chemical and biological properties compared to similar compounds.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
